molecular formula C23H21N3O3S B2683462 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895447-78-6

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide

Katalognummer: B2683462
CAS-Nummer: 895447-78-6
Molekulargewicht: 419.5
InChI-Schlüssel: YDGNGHGERBZXCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a bicyclic compound that is colorless, solid and has a slight aromatic odor .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzimidazole ring, a phenyl group, and a tosylpropanamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Benzimidazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in the formation of complexes with various metals . They can also undergo reactions with different electrophiles due to the electron-rich nature of the benzimidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzimidazole compounds are typically solid at room temperature and have a slight aromatic odor . They are also known to be stable under normal temperatures and pressures .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Synthetic Pathways and Derivative Compounds : Research has demonstrated the utility of related benzodiazepinic structures in medicinal chemistry, including the synthesis of midazolam derivatives and novel heterocyclic compounds. These derivatives have potential applications in the development of anesthetics and other pharmacologically active molecules (Pozo, Macías, Alonso, & González, 2004).

Catalysis in Organic Synthesis : N-heterocyclic carbene ligands and their derived ruthenium olefin metathesis catalysts have been synthesized for use in macrocyclizations and cross-metathesis reactions. These catalysts are essential for the efficient synthesis of complex molecules, including those with medicinal properties (Bantreil & Nolan, 2011).

Angiotensin II Receptor Antagonists : A series of N-(biphenylylmethyl)imidazoles demonstrated potent antihypertensive effects upon oral administration, showcasing the therapeutic potential of related imidazole derivatives in cardiovascular disease treatment (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).

Organic Synthesis and Chemical Biology

Advanced Synthesis Techniques : The development of efficient copper-catalyzed coupling reactions for aryl halides with imidazoles, facilitated by novel catalytic systems, underscores the importance of these compounds in constructing complex molecules for various biochemical applications (Kiyomori, Marcoux, & Buchwald, 1999).

Anticancer Research : New benzimidazole-based Schiff base copper(II) complexes have been studied for their DNA-binding capabilities, cellular DNA lesion induction, and cytotoxicity against cancer cell lines. These studies highlight the potential of benzimidazole derivatives in the development of chemotherapeutic agents (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

Zukünftige Richtungen

Given the wide range of biological activities exhibited by benzimidazole derivatives, “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” could be a potential candidate for further study in drug discovery and development . Future research could focus on elucidating its biological activity, mechanism of action, and potential therapeutic applications.

Eigenschaften

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-16-9-11-19(12-10-16)30(28,29)14-13-22(27)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)26-23/h2-12,15H,13-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGNGHGERBZXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.